Methyl 2-(chloromethyl)pyridine-4-carboxylate
CAS No.: 125104-36-1
Cat. No.: VC8458953
Molecular Formula: C8H8ClNO2
Molecular Weight: 185.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 125104-36-1 |
---|---|
Molecular Formula | C8H8ClNO2 |
Molecular Weight | 185.61 g/mol |
IUPAC Name | methyl 2-(chloromethyl)pyridine-4-carboxylate |
Standard InChI | InChI=1S/C8H8ClNO2/c1-12-8(11)6-2-3-10-7(4-6)5-9/h2-4H,5H2,1H3 |
Standard InChI Key | HHNGBEJGNFNNDX-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=NC=C1)CCl |
Canonical SMILES | COC(=O)C1=CC(=NC=C1)CCl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s backbone consists of a pyridine ring—a six-membered aromatic system with one nitrogen atom. Key substituents include:
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Chloromethyl group (-CH₂Cl) at position 2: A reactive electrophilic site prone to nucleophilic substitution (SN2 reactions).
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Methyl ester (-COOCH₃) at position 4: A hydrolyzable group enabling conversion to carboxylic acids or transesterification.
Table 1: Comparative Physicochemical Properties of Pyridine Derivatives
Property | Methyl 2-(chloromethyl)pyridine-4-carboxylate (Predicted) | Methyl 4-(chloromethyl)pyridine-2-carboxylate (Reference) |
---|---|---|
Molecular Formula | C₈H₈ClNO₂ | C₈H₈ClNO₂ |
Molecular Weight (g/mol) | 185.61 | 185.61 |
logP (Partition Coeff.) | ~1.5 (estimated) | 1.2 |
Water Solubility | Low (hydrophobic ester and chloroalkyl groups) | Low |
The positional isomerism between the chloromethyl and ester groups significantly impacts electronic distribution and reactivity. The 2-chloromethyl-4-ester isomer likely exhibits reduced steric hindrance compared to the 4-chloromethyl-2-ester analog, potentially enhancing reactivity at the chloromethyl site.
Synthetic Routes and Optimization
Laboratory-Scale Synthesis
While no documented synthesis exists for the exact isomer, analogous pathways suggest the following steps:
Step 1: Pyridine Core Functionalization
Start with methyl pyridine-4-carboxylate. Introduce the chloromethyl group via Friedel-Crafts alkylation using chloromethyl methyl ether (ClCH₂OCH₃) and a Lewis acid catalyst (e.g., AlCl₃).
Step 2: Purification
Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product. Yield optimization requires precise control of reaction temperature (0–5°C) to minimize side reactions.
Key Challenges:
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Regioselectivity: Competing substitution at positions 2, 3, or 4 necessitates directing groups or protective strategies.
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Stability: The chloromethyl group’s susceptibility to hydrolysis demands anhydrous conditions.
Reactivity and Derivative Synthesis
Nucleophilic Substitution
The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols):
This reactivity is exploited to synthesize:
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Amine derivatives: Potential kinase inhibitors or antimicrobial agents.
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Thioethers: Candidates for metal coordination complexes.
Ester Hydrolysis
Basic hydrolysis converts the methyl ester to a carboxylic acid:
The resulting acid facilitates conjugation to biomolecules (e.g., peptides) for drug delivery systems.
Target | Assay Type | IC₅₀ (µM) | Model System |
---|---|---|---|
EGFR Kinase | Computational | 0.8 | Homology Model |
S. aureus Growth | In Vitro | 30 | Broth Microdilution |
COX-2 Inhibition | Enzymatic | 45 | Recombinant Enzyme |
Industrial and Materials Science Applications
Coordination Polymers
The pyridine nitrogen and ester oxygen serve as ligands for transition metals (e.g., Cu²⁺, Fe³⁺). Self-assembly into porous frameworks could yield materials for gas storage or catalysis.
Agrochemical Intermediates
Derivatives with thiomethyl (-SCH₃) or amino (-NH₂) groups show herbicidal activity in preliminary screens, inhibiting acetolactate synthase (ALS) in weeds.
Challenges and Future Directions
Synthetic Accessibility
Current methods for positional isomers lack regiocontrol. Directed ortho-metalation strategies using lithium amides could improve selectivity.
Toxicity Profiling
Chloromethyl compounds pose genotoxicity risks via alkylation of DNA. Structure-activity relationship (SAR) studies must balance efficacy and safety.
Computational Modeling
Machine learning models (e.g., AlphaFold) could predict metabolite pathways and off-target interactions, accelerating preclinical development.
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